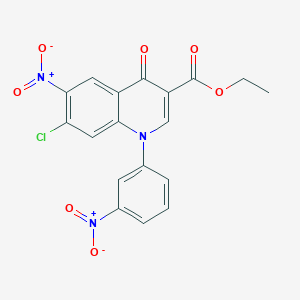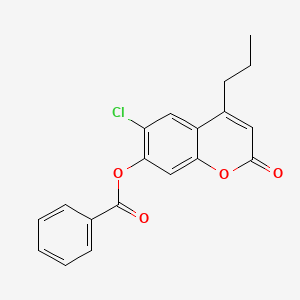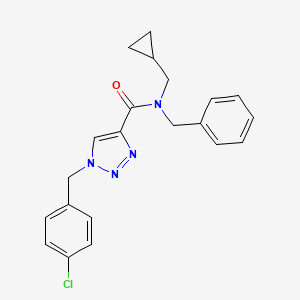
2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine
説明
2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been synthesized through various methods.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. In cancer cells, it has been shown to inhibit DNA synthesis and induce apoptosis. In viral infections, it has been suggested that the compound may inhibit viral replication by interfering with viral enzymes or proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In viral infections, it has been shown to inhibit viral replication and reduce viral load. In bacterial infections, it has been shown to inhibit bacterial growth and induce bacterial cell death.
実験室実験の利点と制限
One of the advantages of using 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine in lab experiments is its potential therapeutic applications. It has been shown to have activity against various cancer cell lines, viral infections, and bacterial infections. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are many future directions for the research on 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine. One direction is to further investigate its mechanism of action. Understanding the molecular targets of this compound could provide insight into its potential therapeutic applications. Another direction is to test its activity in vivo. Animal studies could provide information on its efficacy, toxicity, and pharmacokinetics. Additionally, further research could focus on the development of analogs of this compound with improved activity and selectivity.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications. It has been synthesized through various methods and has been studied for its anticancer, antiviral, and antimicrobial properties. Its mechanism of action is not fully understood, but it has been suggested to inhibit various enzymes and proteins involved in cell growth and proliferation. Further research is needed to fully understand its biochemical and physiological effects and to develop analogs with improved activity and selectivity.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine has been reported in the literature through various methods. One of the commonly used methods is the reaction between 2-mercaptobenzimidazole and N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate followed by cyclization to yield the final product.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine has been studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. In antiviral research, it has been shown to have activity against herpes simplex virus and human immunodeficiency virus. In antimicrobial research, it has been tested against various bacterial strains and has shown activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJJDNQWZCDSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180012 | |
| Record name | Benzimidazole, 2-((2-(diethylamino)ethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-81-7 | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-N,N-diethylethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine,N-diethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazole, 2-((2-(diethylamino)ethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N,N-DIETHYLETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM2K6Z379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)



![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)

